Cas no 1187386-44-2 (2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine)

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-BROMO-6-(3-METHYL-5-TRIFLUOROMETHYLPYRAZOL-1-YL)PYRIDINE
- 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine
- 1-(6-Bromopyridin-2-yl)-3-methyl-5-trifluoromethylpyrazole
- DB-364856
- MFCD12546619
- BS-22852
- CS-0212647
- 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
- DTXSID60675354
- AKOS015835800
- 2-bromo-6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine
- 1187386-44-2
- 2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine
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- MDL: MFCD12546619
- インチ: InChI=1S/C10H7BrF3N3/c1-6-5-7(10(12,13)14)17(16-6)9-4-2-3-8(11)15-9/h2-5H,1H3
- InChIKey: ZHJINAMPCVQLHI-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C(=C1)C(F)(F)F)C2=CC=CC(=N2)Br
計算された属性
- せいみつぶんしりょう: 304.97800
- どういたいしつりょう: 304.97754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 30.7Ų
じっけんとくせい
- PSA: 30.71000
- LogP: 3.35700
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM170196-5g |
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine |
1187386-44-2 | 95% | 5g |
$132 | 2023-02-18 | |
TRC | B697883-250mg |
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine |
1187386-44-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
abcr | AB274396-25 g |
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine, 96%; . |
1187386-44-2 | 96% | 25g |
€654.00 | 2023-06-22 | |
TRC | B697883-1g |
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine |
1187386-44-2 | 1g |
$ 98.00 | 2023-04-18 | ||
TRC | B697883-100mg |
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine |
1187386-44-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
Fluorochem | 213177-25g |
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine |
1187386-44-2 | 95% | 25g |
£450.00 | 2022-03-01 | |
Matrix Scientific | 091413-1g |
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, 95+% |
1187386-44-2 | 95+% | 1g |
$246.00 | 2023-09-08 | |
abcr | AB274396-25g |
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine, 96%; . |
1187386-44-2 | 96% | 25g |
€654.00 | 2025-02-21 | |
abcr | AB274396-1g |
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine, 96%; . |
1187386-44-2 | 96% | 1g |
€110.00 | 2025-02-21 | |
Ambeed | A345955-25g |
2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine |
1187386-44-2 | 96% | 25g |
$511.0 | 2024-04-25 |
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridineに関する追加情報
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine: A Comprehensive Overview
2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine, identified by the CAS registry number 1187386-44-2, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring substituted with a bromine atom and a pyrazole moiety. The pyrazole group, in turn, is further substituted with a methyl group and a trifluoromethyl group, conferring the compound with distinctive electronic and steric properties.
The synthesis of 2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and functional group transformations. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
In terms of applications, this compound has garnered significant attention in the field of medicinal chemistry due to its potential as a lead molecule for drug discovery. The bromine substituent on the pyridine ring serves as an excellent leaving group, making the compound amenable to further functionalization. This property has been exploited in the development of bioactive molecules targeting various therapeutic areas, including oncology and infectious diseases.
Recent studies have highlighted the role of 2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine in metal-catalyzed cross-coupling reactions. For instance, its use as a coupling partner in Suzuki-Miyaura reactions has been reported, leading to the formation of biaryl structures with high precision. These findings underscore the versatility of this compound in constructing complex molecular architectures.
The electronic properties of this compound are heavily influenced by the electron-withdrawing trifluoromethyl group on the pyrazole ring. This feature makes it an attractive candidate for applications in optoelectronic materials. Recent research has demonstrated its potential as a building block for organic light-emitting diodes (OLEDs), where it contributes to enhanced charge transport properties and improved device efficiency.
In addition to its chemical applications, 2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine has also been studied for its environmental fate and toxicity. Initial assessments suggest that it exhibits moderate biodegradability under aerobic conditions, though further investigations are required to fully understand its ecological impact.
The development of novel synthetic routes for this compound continues to be an active area of research. For example, researchers have recently explored the use of continuous-flow reactors to achieve higher reaction efficiencies and better process control. Such innovations are expected to facilitate large-scale production of this compound for industrial applications.
In summary, 2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yli pylidin) is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists and materials scientists alike. As research progresses, new insights into its properties and potential uses are likely to emerge, further solidifying its importance in contemporary chemical research.
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